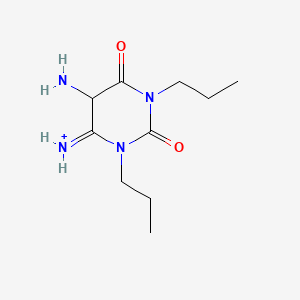
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) is a chemical compound with the molecular formula C14H8O8S2.2K. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and industrial processes .
Métodos De Preparación
The synthesis of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) typically involves the sulfonation of anthracene followed by oxidation. The reaction conditions often include the use of sulfuric acid and potassium hydroxide. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Análisis De Reacciones Químicas
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Aplicaciones Científicas De Investigación
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Mecanismo De Acción
The mechanism of action of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong interactions with various substrates, facilitating chemical reactions. The pathways involved in its mechanism of action are primarily related to its ability to act as an oxidizing or reducing agent .
Comparación Con Compuestos Similares
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) can be compared with other similar compounds such as:
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: This compound has similar sulfonic acid groups but differs in its molecular structure and reactivity.
1,8-Anthraquinonedisulfonic acid: Another similar compound with different substitution patterns on the anthracene ring. These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2)
Propiedades
Fórmula molecular |
C14H8KO8S2 |
|---|---|
Peso molecular |
407.4 g/mol |
InChI |
InChI=1S/C14H8O8S2.K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;/h1-6H,(H,17,18,19)(H,20,21,22); |
Clave InChI |
IIINBDWGJUMXHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O.[K] |
Números CAS relacionados |
22753-24-8 14938-42-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-](/img/structure/B12349736.png)

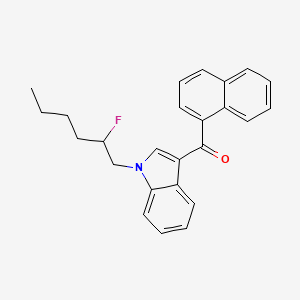
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
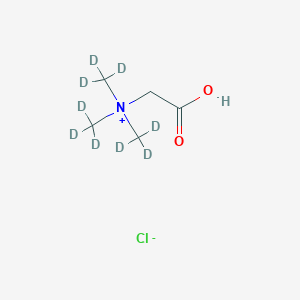
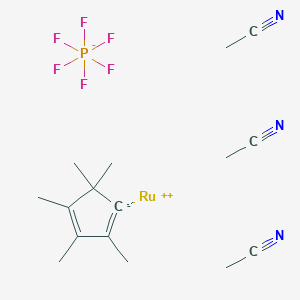

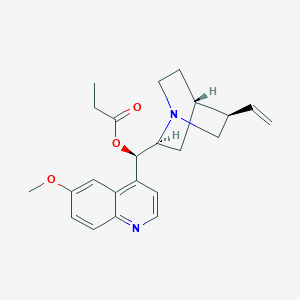
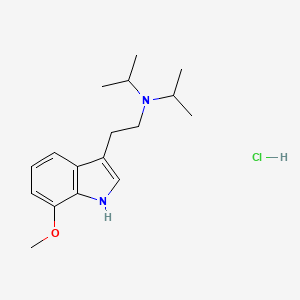
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)
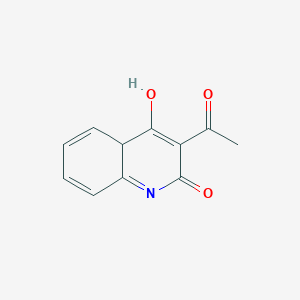
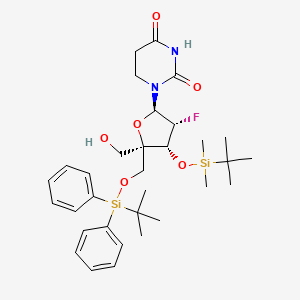
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)
